N-(azepan-4-yl)-2,5-dimethyl-N-(pyrimidin-5-ylmethyl)benzamide;hydrochloride
Description
“N-(azepan-4-yl)-2,5-dimethyl-N-(pyrimidin-5-ylmethyl)benzamide;hydrochloride” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique combination of azepane, pyrimidine, and benzamide moieties, which may contribute to its potential pharmacological properties.
Properties
IUPAC Name |
N-(azepan-4-yl)-2,5-dimethyl-N-(pyrimidin-5-ylmethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O.ClH/c1-15-5-6-16(2)19(10-15)20(25)24(13-17-11-22-14-23-12-17)18-4-3-8-21-9-7-18;/h5-6,10-12,14,18,21H,3-4,7-9,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCKEPQJIGPMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N(CC2=CN=CN=C2)C3CCCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(azepan-4-yl)-2,5-dimethyl-N-(pyrimidin-5-ylmethyl)benzamide;hydrochloride” typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via nucleophilic substitution reactions using pyrimidine derivatives.
Coupling with Benzamide: The final step involves coupling the azepane and pyrimidine moieties with a benzamide derivative under suitable conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azepane or pyrimidine rings.
Reduction: Reduction reactions could be used to modify the functional groups on the benzamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide or pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of benzamides are often explored for their potential therapeutic effects, such as anti-inflammatory, antipsychotic, or anticancer properties.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(azepan-4-yl)-2,5-dimethyl-N-(pyrimidin-5-ylmethyl)benzamide;hydrochloride” would depend on its specific biological target. Generally, benzamide derivatives interact with proteins or enzymes, modulating their activity. This interaction could involve binding to active sites or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-N’-(pyrimidin-5-ylmethyl)urea
- N-(azepan-4-yl)-2,5-dimethylbenzamide
- N-(pyrimidin-5-ylmethyl)-2,5-dimethylbenzamide
Uniqueness
The uniqueness of “N-(azepan-4-yl)-2,5-dimethyl-N-(pyrimidin-5-ylmethyl)benzamide;hydrochloride” lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds. The presence of the azepane ring, in particular, could influence its binding affinity and selectivity for biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
